molecular formula C19H22N8O B12277033 4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B12277033
M. Wt: 378.4 g/mol
InChI Key: BJYXFZHLFWLQCY-UHFFFAOYSA-N
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Description

4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes pyrido[3,4-d]pyrimidine and piperazine moieties, which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Halogenated derivatives, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific combination of pyrido[3,4-d]pyrimidine and piperazine moieties, which confer distinct biological activities. Its ability to inhibit multiple kinases makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C19H22N8O

Molecular Weight

378.4 g/mol

IUPAC Name

4-[2-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H22N8O/c1-3-20-13-16-15(1)18(23-14-22-16)26-5-7-27(8-6-26)19-21-4-2-17(24-19)25-9-11-28-12-10-25/h1-4,13-14H,5-12H2

InChI Key

BJYXFZHLFWLQCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=CN=C3)C4=NC=CC(=N4)N5CCOCC5

Origin of Product

United States

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